molecular formula C18H26O B12769746 Hexamethylindanopyran, (4R,7S)- CAS No. 172339-63-8

Hexamethylindanopyran, (4R,7S)-

Cat. No.: B12769746
CAS No.: 172339-63-8
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylindanopyran, (4R,7S)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its sweet, floral, and woody scent, making it a popular ingredient in perfumes, colognes, and other scented products. The compound has the molecular formula C18H26O and a molecular weight of 258.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursors. The synthesis typically starts with the reaction of 4-tert-butylcyclohexanone with formaldehyde and a Lewis acid catalyst to form a key intermediate. This intermediate undergoes further cyclization and methylation steps to yield the final product .

Industrial Production Methods

Industrial production of Hexamethylindanopyran, (4R,7S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexamethylindanopyran, (4R,7S)-, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4R,7S)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological effects are mediated through interactions with molecular targets such as enzymes and cell membrane receptors .

Comparison with Similar Compounds

Hexamethylindanopyran, (4R,7S)-, is unique among synthetic musks due to its specific stereochemistry and scent profile. Similar compounds include:

    Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with a slightly different scent profile.

    Hexamethylindanopyran, (4S,7R)-: Known for its strong musk odor.

    Hexamethylindanopyran, (4S,7S)-: Exhibits a distinct floral and woody scent.

Properties

CAS No.

172339-63-8

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1

InChI Key

ONKNPOPIGWHAQC-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.